1-[1-(Aminomethyl)-2-methylcyclopentyl]-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Aminomethyl)-2-methylcyclopentyl]-2-methylpropan-1-ol is a complex organic compound with a unique structure that includes a cyclopentyl ring, an aminomethyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-[1-(Aminomethyl)-2-methylcyclopentyl]-2-methylpropan-1-ol can be achieved through a multi-step synthesis process. One common method involves the combination reaction of isobutene, chlorine, and methyl cyanide to form N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate is then subjected to hydrolysis reactions to yield the final product .
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity. The use of readily available and cost-effective starting materials, along with efficient reaction conditions, makes this method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)-2-methylcyclopentyl]-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols .
Scientific Research Applications
1-[1-(Aminomethyl)-2-methylcyclopentyl]-2-methylpropan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)-2-methylcyclopentyl]-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **1-[1-(Aminomethyl)-2-methylcyclopentyl]-2-methylpropan-1-ol
- **1-(Aminomethyl)cyclopentylmethanol
- **1-(Aminomethyl)cyclopropylmethanol
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Properties
Molecular Formula |
C11H23NO |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-[1-(aminomethyl)-2-methylcyclopentyl]-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-8(2)10(13)11(7-12)6-4-5-9(11)3/h8-10,13H,4-7,12H2,1-3H3 |
InChI Key |
LULPREOGKHGPMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(CN)C(C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.